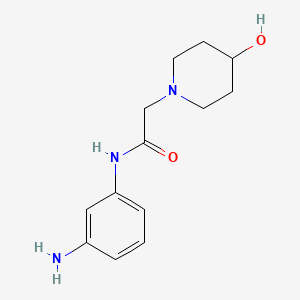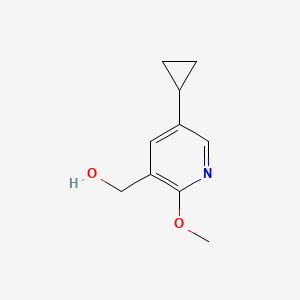
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H11ClO3 It is an ester derivative of 4-chloro-2-hydroxyphenylacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate can be synthesized through the esterification of 4-chloro-2-hydroxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or benzene to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products
Oxidation: 4-chloro-2-hydroxyphenylacetone or 4-chloro-2-hydroxybenzaldehyde.
Reduction: Ethyl 2-(4-chloro-2-hydroxyphenyl)ethanol.
Substitution: Ethyl 2-(4-methoxy-2-hydroxyphenyl)acetate or Ethyl 2-(4-ethoxy-2-hydroxyphenyl)acetate.
Applications De Recherche Scientifique
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorine atom can also participate in halogen bonding, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-methoxy-2-hydroxyphenyl)acetate
- Ethyl 2-(4-ethoxy-2-hydroxyphenyl)acetate
- Methyl 2-(4-chloro-2-hydroxyphenyl)acetate
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The chlorine atom can enhance its lipophilicity, making it more likely to interact with hydrophobic regions of proteins or cell membranes.
Propriétés
Numéro CAS |
1261826-30-5 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
ethyl 2-(4-chloro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,12H,2,5H2,1H3 |
Clé InChI |
ZXLHFPMPCDUKET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


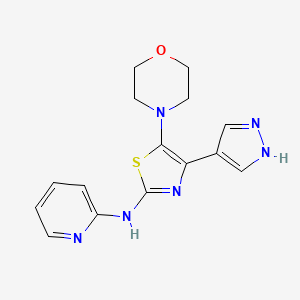
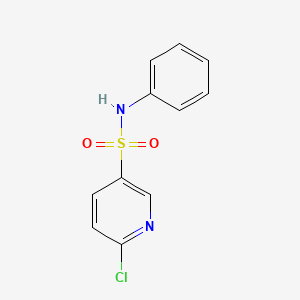
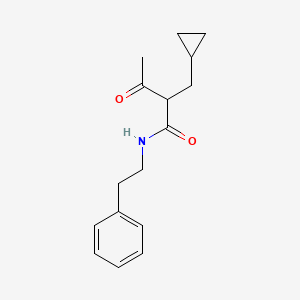
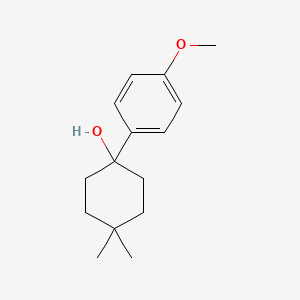
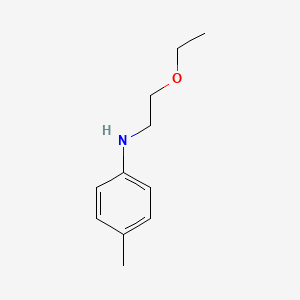

![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
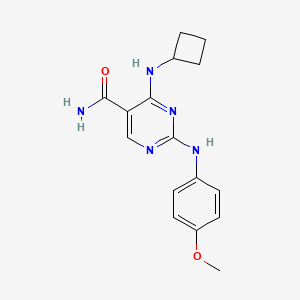
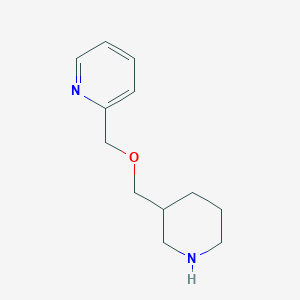

![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
